molecular formula C16H14F3NO2 B1493250 Ethyl 4-(difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinate CAS No. 2098015-95-1

Ethyl 4-(difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinate

Cat. No. B1493250
CAS RN: 2098015-95-1
M. Wt: 309.28 g/mol
InChI Key: GXEIHUPKQXBOQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinate, also known as 4-DFM-6-FP-2-MN, is a fluorinated nicotinate ester that has been widely studied for its potential applications in a variety of scientific research areas. It is a small molecule with a molecular weight of around 300 g/mol and a melting point of around 79°C. It has been studied for its ability to act as a prodrug for the release of fluorinated phenolic compounds, as well as for its potential as a starting material for the synthesis of other fluorinated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

  • Ethyl 4-(difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinate and its derivatives have been investigated for their potential in treating diseases. For example, a study described the synthesis and biological evaluation of a quinazolinone-based derivative as a potent dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an effective anti-cancer agent (Riadi et al., 2021).

Materials Science Applications

  • In materials science, fluorinated compounds like Ethyl 4-(difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinate are explored for their unique properties. For instance, fluorosilane compounds with oligo(ethylene oxide) substituent have been synthesized for high-voltage lithium-ion batteries, showcasing the role of fluorinated compounds in enhancing electrolyte stability and performance (Wang et al., 2016).

properties

IUPAC Name

ethyl 4-(difluoromethyl)-6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2/c1-3-22-16(21)14-9(2)20-13(8-12(14)15(18)19)10-4-6-11(17)7-5-10/h4-8,15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEIHUPKQXBOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1C(F)F)C2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinate
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Ethyl 4-(difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinate

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